(2,2-Dimethylpentyl)(methyl)amine hydrochloride

Steric hindrance Computed molecular properties Structure-activity relationship

Researchers often assume any branched alkylamine can substitute in steric-sensitive reactions, leading to irreproducible kinetics. (2,2-Dimethylpentyl)(methyl)amine hydrochloride solves this with a unique 2,2-dimethylpentyl scaffold (complexity score 67, 4 rotatable bonds) that creates a defined steric environment unavailable from linear or less-hindered tertiary amines. This enables controlled nucleophilicity in SN2 benchmarking and rational design of hindered ligands. - 95% purity hydrochloride salt ensures direct solubility in aqueous assay buffers. - Quantified steric parameters support reproducible SAR and catalyst screening campaigns.

Molecular Formula C8H20ClN
Molecular Weight 165.7 g/mol
CAS No. 2097960-32-0
Cat. No. B1484750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethylpentyl)(methyl)amine hydrochloride
CAS2097960-32-0
Molecular FormulaC8H20ClN
Molecular Weight165.7 g/mol
Structural Identifiers
SMILESCCCC(C)(C)CNC.Cl
InChIInChI=1S/C8H19N.ClH/c1-5-6-8(2,3)7-9-4;/h9H,5-7H2,1-4H3;1H
InChIKeySJCGASGAZZUMNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: (2,2-Dimethylpentyl)(methyl)amine Hydrochloride (CAS 2097960-32-0) Procurement and Differentiation Overview


(2,2-Dimethylpentyl)(methyl)amine hydrochloride is a tertiary amine hydrochloride salt characterized by a branched alkyl chain and a methyl-substituted nitrogen [1]. This structure confers steric hindrance around the amine center, which is a key differentiating factor from linear alkyl amines and less sterically demanding tertiary amines [2]. It is commercially available with a typical purity of 95% and a molecular weight of 165.7 g/mol . This document serves as a procurement-focused evidence guide, directly comparing this compound to its closest structural analogs and in-class candidates to inform scientific selection.

Procurement Risk: Why Generic Amine Hydrochlorides Are Not Interchangeable with (2,2-Dimethylpentyl)(methyl)amine Hydrochloride


The assumption that any branched or linear alkylamine hydrochloride can serve as a direct substitute is a common procurement error. (2,2-Dimethylpentyl)(methyl)amine hydrochloride possesses a unique combination of a 2,2-dimethyl substitution pattern on a pentyl backbone with a single N-methyl group, creating a defined steric environment around the nucleophilic nitrogen [1]. This is distinct from less hindered linear amines (e.g., n-pentylamine) and more substituted analogs (e.g., N,N,2-trimethylpentan-1-amine), which exhibit different reaction kinetics in alkylations or complexations [2]. The specific rotatable bond count and hydrogen-bonding profile further dictate solubility and interaction potential, directly impacting yield and reproducibility in sensitive applications [1]. The quantitative evidence below establishes the verifiable, albeit limited, basis for this differentiation.

Quantitative Differentiation Evidence for (2,2-Dimethylpentyl)(methyl)amine Hydrochloride Procurement


Steric Hindrance Metrics: Comparing Rotatable Bond Count and Complexity with Linear and Higher Substituted Analogs

The rotatable bond count of (2,2-dimethylpentyl)(methyl)amine hydrochloride is 4 [1]. This is lower than that of the linear analog n-pentylamine (4 rotatable bonds for the free amine, but with no branching) but critically, the presence of the gem-dimethyl group at the 2-position restricts conformational freedom relative to the linear chain, a property not fully captured by rotatable bond count alone but reflected in the higher calculated complexity score of 67 [1]. In contrast, the free base form of a more substituted analog, N,N,2-trimethylpentan-1-amine, has a complexity score that is not publicly available but is expected to be similar or lower due to symmetrical N-substitution, though its rotatable bond count is also 4 [2]. This specific steric profile can influence reaction selectivity in nucleophilic substitutions.

Steric hindrance Computed molecular properties Structure-activity relationship

Hydrogen Bonding Capacity: Differentiating Acceptor and Donor Counts from N,N-Dialkyl Analogs

(2,2-Dimethylpentyl)(methyl)amine hydrochloride possesses 2 hydrogen bond donors (the protonated amine) and 1 hydrogen bond acceptor (the lone pair on the nitrogen, partially delocalized) [1]. This profile differs from that of N,N,2-trimethylpentan-1-amine, a tertiary amine with only 1 hydrogen bond acceptor and no donors [2]. The presence of two donors in the hydrochloride salt enables specific intermolecular interactions not possible with the neutral tertiary amine, affecting solubility and crystal packing.

Hydrogen bonding Solubility Molecular recognition

Topological Polar Surface Area (TPSA) Comparison for Assessing Membrane Permeability Potential

The Topological Polar Surface Area (TPSA) for (2,2-dimethylpentyl)(methyl)amine hydrochloride is 12 Ų [1]. This is significantly lower than the TPSA of structurally related compounds with additional polar functionality, such as N,N,2-trimethylpentan-1-amine (TPSA: 3.2 Ų) [2]. While no direct TPSA value is available for the hydrochloride salt of the comparator, the salt form's TPSA is expected to be higher due to the chloride ion. This suggests a different passive membrane permeability profile.

TPSA Membrane permeability Drug-likeness

Evidence-Based Application Scenarios for Procuring (2,2-Dimethylpentyl)(methyl)amine Hydrochloride


Specialty Chemical Intermediate: Synthesis of Hindered Amine Ligands or Pharmaceuticals

The unique steric environment of (2,2-dimethylpentyl)(methyl)amine hydrochloride, as quantified by its complexity score of 67 and specific rotatable bond count of 4, makes it a rational choice for synthesizing hindered amine ligands or as a building block for pharmaceuticals where controlled sterics are critical for target binding or catalytic activity [1]. Its branched structure offers a different spatial profile compared to linear amines, which is a key consideration in rational drug design and catalyst development [2].

Chemical Biology Probe: Evaluating Steric and Electronic Effects in Trace Amine-Associated Receptor (TAAR) Assays

While no direct activity data is available for this compound, its structural similarity to known TAAR1 ligands, which often feature branched alkyl chains and amine groups, suggests it could serve as a valuable control or probe compound in TAAR screening assays [1]. The hydrochloride salt form ensures solubility in aqueous assay buffers, a practical advantage for in vitro testing. Its specific steric bulk may confer distinct binding kinetics compared to smaller amine analogs, making it a useful tool for structure-activity relationship studies [2].

Model Substrate for Studying Steric Effects in Nucleophilic Substitution Reactions

The 2,2-dimethyl substitution pattern creates significant steric hindrance around the amine nitrogen, which can be exploited as a model system to investigate the impact of sterics on reaction rates and mechanisms in SN2 reactions [1]. Researchers can use this compound to benchmark the steric tolerance of new catalysts or to compare the nucleophilicity of hindered amines versus less hindered analogs [2]. The defined steric parameters (complexity 67) allow for quantitative comparison in kinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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